2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol
Description
2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol is a phenolic compound featuring a secondary amine substituent derived from 2-amino-2-methyl-1-propanol. The compound’s synthetic route likely involves Mannich-type reactions or nucleophilic substitution, as evidenced by analogous methods in the literature (e.g., bromoacetyl bromide coupling with 2-amino-2-methyl-1-propanol in ) .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-4-methylphenol |
InChI |
InChI=1S/C12H19NO2/c1-9-4-5-11(15)10(6-9)7-13-12(2,3)8-14/h4-6,13-15H,7-8H2,1-3H3 |
InChI Key |
GTPLJZZRJZBZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC(C)(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with 2-amino-2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various halogenated or nitrated derivatives.
Scientific Research Applications
2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a family of phenolic derivatives with diverse substituents. Key structural analogs and their distinguishing features include:
Key Observations :
- Hydrogen Bonding: The benzotriazole derivative () exhibits a strong intramolecular O–H⋯N hydrogen bond (N⋯H = 2.04 Å), stabilizing its planar conformation . The target compound may exhibit similar H-bonding between its phenolic –OH and the tertiary amine’s lone pairs, though direct evidence is lacking.
- Steric and Electronic Effects: The 1-hydroxy-2-methylpropan-2-yl group in the target compound introduces steric bulk and a hydroxyl group, which may reduce crystallinity compared to simpler amines (e.g., diethylamino in ). Fluorinated analogs () show higher melting points (75–84°C) due to increased molecular rigidity .
- Synthetic Challenges: Yields for compounds with hydroxylated amines (e.g., 54% in ) are lower than those with non-hydroxylated substituents (e.g., 82% for n-butylamine derivatives), likely due to steric hindrance during coupling .
Physicochemical and Spectroscopic Properties
While NMR data for the target compound are unavailable, analogs in and provide insights:
- 1H-NMR Trends: Methyl groups on the phenol ring (δ ~2.3 ppm) and aromatic protons (δ ~6.5–7.5 ppm) are common. The 1-hydroxy-2-methylpropan-2-yl group may show –OH (δ ~1.5–2.5 ppm) and methyl resonances (δ ~1.2 ppm) .
- Melting Points: Hydroxylated amines (e.g., 84°C in ) exhibit higher melting points than non-polar analogs, attributed to H-bonding networks .
Biological Activity
2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol, also known as a derivative of aminophenol, is a compound with potential biological activity that is being studied for its pharmacological properties. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol can be represented as follows:
- Molecular Formula : C11H17NO2
- Molecular Weight : 195.27 g/mol
- CAS Number : 1042627-07-5
This compound features a hydroxyl group and an amino group, which are likely responsible for its biological interactions.
Antioxidant Properties
Research indicates that compounds similar to 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol exhibit significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.
Key Findings :
- Studies have shown that the compound can scavenge free radicals effectively, reducing oxidative damage in cellular models .
Anti-inflammatory Effects
Inflammation plays a central role in many chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties.
Case Study :
In vitro studies demonstrated that 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol inhibited the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing inflammatory conditions .
Neuroprotective Effects
Given its structural similarity to other neuroprotective agents, this compound has been investigated for its effects on neuronal health.
Research Findings :
Animal studies have indicated that it may protect against neurotoxicity induced by certain neurotoxic agents, potentially offering therapeutic avenues for neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism/Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Neuroprotective | Protects neurons from toxicity |
The mechanisms through which 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol exerts its biological effects are still being elucidated. Potential mechanisms include:
- Free Radical Scavenging : The hydroxyl group may play a critical role in neutralizing reactive oxygen species.
- Cytokine Modulation : The amino group may influence signaling pathways involved in inflammation.
- Neuroprotective Pathways : It may activate survival pathways in neurons, reducing apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
